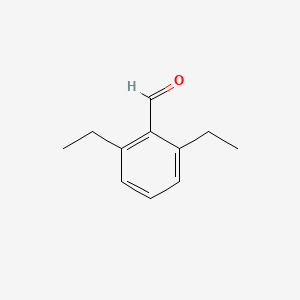

2,6-Diethylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2,6-diethylbenzaldehyde |

InChI |

InChI=1S/C11H14O/c1-3-9-6-5-7-10(4-2)11(9)8-12/h5-8H,3-4H2,1-2H3 |

InChI Key |

PESVDKISSIUPTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)C=O |

Origin of Product |

United States |

Foundational & Exploratory

2,6-Diethylbenzaldehyde chemical structure and molecular weight

An In-Depth Technical Guide to 2,6-Diethylbenzaldehyde: Structure, Properties, and Synthetic Utility

Introduction

In the landscape of organic synthesis, aromatic aldehydes are foundational building blocks for constructing complex molecular architectures. Among these, this compound stands out as a key intermediate, particularly valued for the steric hindrance imparted by its ortho-alkyl substituents. This structural feature significantly influences its reactivity and the conformational properties of the molecules derived from it. This guide offers a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals who leverage specialized intermediates to access novel chemical space. We will explore its chemical structure, physicochemical properties, a robust synthetic protocol with mechanistic insights, and its applications as a precursor in advanced synthesis.

Chemical Identity and Molecular Structure

This compound is an organic compound characterized by a benzene ring substituted with an aldehyde functional group (-CHO) at the C1 position and two ethyl groups (-CH₂CH₃) at the C2 and C6 positions.

The defining feature of this molecule is the presence of the two ethyl groups flanking the aldehyde. This ortho-disubstitution creates significant steric bulk around the formyl group, which can hinder or modulate its reactivity in nucleophilic addition and condensation reactions. This steric control is a valuable tool in synthesis, allowing for greater selectivity and the creation of sterically encumbered scaffolds that can enforce specific conformations in larger molecules, a critical aspect in the design of pharmacologically active compounds and specialized ligands.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₁H₁₄O | [1] |

| CAS Number | 87306-82-9 | [1] |

| Canonical SMILES | CCC1=C(C(=CC=C1)CC)C=O | [1] |

| InChI Key | PESVDKISSIUPTJ-UHFFFAOYSA-N | [1] |

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are direct consequences of its molecular structure. The data presented below are essential for its identification, purity assessment, and predicting its behavior in chemical reactions.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 162.23 g/mol | [1] |

| Exact Mass | 162.1045 Da | [1] |

| XLogP3 | 2.8 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Note: The properties listed are computationally derived as reported in public databases.

Spectroscopic Profile

While specific experimental spectra are not widely published, the expected spectroscopic characteristics can be reliably predicted based on the functional groups present.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong carbonyl (C=O) stretching absorption, characteristic of an aromatic aldehyde. Conjugation with the benzene ring lowers this frequency to approximately 1700-1705 cm⁻¹.[2] Additionally, two weak but distinct C-H stretching bands for the aldehyde proton are expected around 2720 cm⁻¹ and 2820 cm⁻¹.[2] Other significant peaks include C-H stretches from the ethyl groups and aromatic ring (2850-3100 cm⁻¹) and C=C stretching from the aromatic ring (~1600 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum would feature a highly deshielded singlet for the aldehyde proton (CHO) around δ 9.5-10.5 ppm. The aromatic protons would appear as a multiplet in the δ 7.0-7.8 ppm region. The ethyl groups would present as a quartet for the methylene protons (-CH₂) around δ 2.5-3.0 ppm and a triplet for the methyl protons (-CH₃) around δ 1.2-1.5 ppm.

-

¹³C NMR : The carbonyl carbon would be the most downfield signal, typically appearing around δ 190-195 ppm. Aromatic carbons would resonate in the δ 120-140 ppm range, while the ethyl group carbons would appear upfield, with the -CH₂ carbon around δ 25-30 ppm and the -CH₃ carbon around δ 10-15 ppm.

-

Synthesis and Mechanistic Insights: Directed Ortho-Lithiation

For the regioselective synthesis of 2,6-disubstituted benzaldehydes, directed ortho-lithiation followed by formylation is a superior and highly reliable method.[3] This approach offers excellent control over the position of the incoming formyl group, which can be challenging with classical electrophilic aromatic substitution methods like the Vilsmeier-Haack reaction due to potential isomerization.[3]

Causality Behind Experimental Choices

The chosen starting material is 1,3-diethylbenzene. The two ethyl groups, while weakly activating, collectively direct the deprotonation to the C2 position—the only position situated between them. A strong, non-nucleophilic base like n-butyllithium (n-BuLi) is required to abstract a proton from the aromatic ring, a process that must be conducted under strictly anhydrous and inert conditions to prevent quenching of the highly reactive organolithium intermediate. The reaction is performed at low temperatures (e.g., -78 °C) to minimize side reactions and ensure kinetic control. The formyl group is introduced by quenching the aryllithium species with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF). The subsequent acidic workup hydrolyzes the resulting tetrahedral intermediate to furnish the desired aldehyde.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,3-Diethylbenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 1,3-diethylbenzene (1.0 eq) and anhydrous THF.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-BuLi (1.1 eq) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at this temperature for 2 hours to ensure complete lithiation.

-

Formylation: Anhydrous DMF (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The solution is stirred for an additional 1 hour at -78 °C and then allowed to warm slowly to room temperature overnight.

-

Work-up: The reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C. The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Isolation: The crude product is purified via column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily dictated by the reactivity of its aldehyde group, which is sterically shielded by the ortho-ethyl substituents. This makes it an interesting substrate for studying steric effects in organic reactions and a valuable precursor for specific molecular targets.

-

Building Block in Drug Discovery : Aromatic aldehydes are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[4] The 2,6-diethylphenyl motif can be incorporated into drug candidates to provide a rigid, sterically defined scaffold that can optimize binding to biological targets by locking in a specific conformation. It can serve as a starting point for synthesizing heterocyclic compounds, which are prevalent in FDA-approved drugs.[5]

-

Ligand Synthesis : The 2,6-disubstituted phenyl ring is a common feature in ligands used in organometallic chemistry and catalysis, such as N-heterocyclic carbenes (NHCs) and phosphine ligands. The steric bulk provided by the ethyl groups can create a well-defined coordination sphere around a metal center, influencing catalytic activity and selectivity.

-

Condensation Reactions : It can undergo condensation reactions (e.g., Wittig, Knoevenagel) to form more complex structures, although reaction rates may be slower compared to unhindered aldehydes.

-

Oxidation/Reduction : The aldehyde can be easily oxidized to 2,6-diethylbenzoic acid or reduced to 2,6-diethylbenzyl alcohol, providing access to other important functionalized intermediates.

Sources

- 1. This compound | C11H14O | CID 13184778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 5. oiccpress.com [oiccpress.com]

The Steric Gate: A Comparative Technical Guide to 2,6-Dialkylbenzaldehydes

The following technical guide details the structural, synthetic, and reactive divergences between 2,6-dimethylbenzaldehyde and 2,6-diethylbenzaldehyde.

Executive Summary

In the architecture of sterically hindered aromatic systems, the transition from 2,6-dimethylbenzaldehyde (2,6-DMB) to This compound (2,6-DEB) represents a critical threshold. While the methyl group acts as a static steric bollard, the ethyl group functions as a dynamic "gate." This guide analyzes the conformational gearing , synthetic pathways , and kinetic implications of this substitution, specifically for researchers designing "Brookhart-type" olefin polymerization catalysts and hindered Schiff base ligands.

Part 1: Structural & Conformational Analysis

The Ortho-Effect and Carbonyl Deconjugation

The defining feature of 2,6-disubstituted benzaldehydes is the torsional deconjugation of the carbonyl group. To relieve

| Feature | 2,6-Dimethylbenzaldehyde | This compound |

| Substituent Type | Static Bulk (Spherical) | Dynamic Bulk (Conformational) |

| Est. Carbonyl Twist ( | ~40–60° | ~70–90° (Nearly Perpendicular) |

| Electronic Effect | Partial Resonance Inhibition | Total Resonance Inhibition |

| Steric Parameter ( | -0.46 (approx) | -1.98 (approx) |

-

2,6-DMB: The methyl groups force a twist, but the carbonyl can still achieve partial orbital overlap with the

-system. -

2,6-DEB: The ethyl groups, possessing an extra degree of freedom (C-C rotation), adopt a conformation where the terminal methyls point away from the carbonyl to minimize strain. This creates a "deep pocket" or "wall" that forces the carbonyl vector nearly perpendicular to the ring, effectively isolating it electronically from the arene.

The "Gear Effect"

In 2,6-DEB, the ethyl groups are not static. They exhibit a correlated rotation (gearing). When a nucleophile approaches the carbonyl carbon, it must not only overcome the static Van der Waals radius but also arrest the rotation of the ethyl "gates." This results in a significantly higher entropic penalty of activation (

Part 2: Synthetic Pathways[1][2]

Direct formylation of 1,3-dialkylbenzenes is the industry standard. While Gattermann-Koch is used for toluene, the Rieche Formylation is the superior laboratory protocol for these substrates due to mild conditions and high regioselectivity for the 2-position (between the alkyls).

Protocol: Rieche Formylation of 1,3-Diethylbenzene

Objective: Synthesis of this compound.

Mechanism: Electrophilic Aromatic Substitution (

Reagents:

-

1,3-Diethylbenzene (1.0 eq)

- -Dichloromethyl methyl ether (DCME) (1.2 eq)

-

Titanium(IV) chloride (

) (2.0 eq) -

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, N2 inlet, and pressure-equalizing addition funnel.

-

Solvation: Charge the flask with 1,3-diethylbenzene (50 mmol) and anhydrous DCM (200 mL). Cool the system to 0 °C using an ice/water bath.

-

Lewis Acid Addition: Add

(100 mmol) dropwise over 15 minutes. The solution will darken (yellow/orange) as the Lewis acid complexes. -

Electrophile Addition: Dissolve DCME (60 mmol) in 20 mL DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining internal temperature

.-

Note: Rapid addition causes exotherms that promote polymerization.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The intermediate is the acetal-like species.

-

Hydrolysis: Pour the reaction mixture carefully onto 300g of crushed ice/water. Stir vigorously for 30 minutes to hydrolyze the intermediate to the aldehyde.

-

Workup: Separate the organic layer. Extract the aqueous layer with DCM (

mL). Combine organics, wash with brine, dry over -

Purification: Distillation under reduced pressure (high vacuum required due to high bp) or flash chromatography (Silica, 0-5% EtOAc in Hexane).

Synthetic Workflow Diagram

[3]

Part 3: Reactivity Profiles & Kinetics

Schiff Base Formation (Imine Condensation)

The most common application for these aldehydes is the synthesis of ligands (e.g., for Brookhart catalysts). The reaction with anilines (e.g., 2,6-diisopropylaniline) to form alpha-diimines reveals the kinetic disparity.

| Parameter | 2,6-Dimethylbenzaldehyde | This compound |

| Nucleophilic Attack Rate | Moderate | Slow |

| Equilibrium Constant ( | Favors Imine | Favors Aldehyde (often requires water removal) |

| Hydrolysis Stability | Moderate | High (Kinetic trapping) |

Mechanistic Insight:

In 2,6-DEB, the formation of the tetrahedral intermediate (hemiaminal) is highly disfavored due to the compression of the ethyl groups against the incoming amine. However, once formed, the imine is exceptionally stable against hydrolysis because water cannot easily access the

Taft Equation Analysis

The reactivity difference can be quantified using the Taft Equation:

-

Methyl (

): Reference standard (relative to H, it's bulky, but in this scale often normalized). -

Ethyl (

): The negative value indicates a rate retardation. -

Ortho-Effect: In the 2,6-disubstituted system, these values are not additive; they are synergistic. The "pocket" effect makes the effective

for 2,6-DEB significantly more negative than

Part 4: Applications in Catalysis

Ligand Architecture (Brookhart/Grubbs)

In olefin polymerization (e.g., using Ni(II) or Pd(II) diimine catalysts), the steric bulk of the ligand determines the polymer microstructure.

-

2,6-Dimethyl Ligands: Allow for higher rates of chain transfer, leading to lower molecular weight oligomers or branched polyethylenes.

-

2,6-Diethyl Ligands: The increased bulk effectively blocks the axial sites of the metal center. This suppresses chain transfer (associative displacement) and increases the lifetime of the active species, yielding higher molecular weight polymers with distinct branching topologies.

Steric Shielding Diagram

References

-

Rieche, A., Gross, H., & Höft, E. (1960). Über α-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern. Chemische Berichte.

- Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. Steric Effects in Organic Chemistry, Wiley, New York.

- Itutel, M., et al. (2003). Synthesis of bulky α-diimine ligands and their application in polymerization. Macromolecules. (General reference for Brookhart ligand synthesis).

-

Charton, M. (1975). Steric effects.[3][4] I. Esterification and acid-catalyzed hydrolysis of esters. Journal of the American Chemical Society.

-

García, O., et al. (2003). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters.

Sources

Introduction: The Challenge and Utility of Steric Hindrance

An In-depth Technical Guide to the Synthesis and Reactivity of 2,6-Disubstituted Aromatic Aldehydes

2,6-disubstituted aromatic aldehydes are a fascinating and synthetically valuable class of organic compounds.[1] Characterized by the presence of two substituents flanking the formyl group, these molecules are cornerstone building blocks in the synthesis of complex pharmaceuticals, agrochemicals, and materials.[2] The defining feature of these aldehydes is the significant steric hindrance around the carbonyl group. This steric shield dramatically influences their reactivity, often rendering them less susceptible to nucleophilic attack compared to their less substituted counterparts and enabling unique transformations.[3]

For drug development professionals and synthetic chemists, mastering the synthesis of these sterically encumbered scaffolds is crucial. Their rigid conformation and specific substitution pattern are often key to designing molecules with high target specificity and improved pharmacokinetic profiles. This guide provides an in-depth exploration of the primary synthetic routes to 2,6-disubstituted aromatic aldehydes, delves into their characteristic reactivity, and offers practical, field-proven insights into experimental design and execution.

Part 1: Strategic Synthesis of 2,6-Disubstituted Aromatic Aldehydes

The introduction of a formyl group between two existing substituents on an aromatic ring is a non-trivial synthetic challenge. Direct formylation methods must overcome the steric barrier imposed by the flanking groups, while indirect methods require careful planning of multi-step sequences.

Direct Formylation of 1,3-Disubstituted Arenes

Directly formylating an electron-rich 1,3-disubstituted arene is often the most efficient route. The success of this approach hinges on the choice of the formylating agent and reaction conditions, which must be vigorous enough to overcome the sterically congested reaction site.

The Vilsmeier-Haack reaction is one of the most powerful and widely used methods for the formylation of electron-rich aromatic compounds.[4] It employs a "Vilsmeier reagent," a chloroiminium ion, which is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃).[5][6] The Vilsmeier reagent is a relatively weak electrophile, which makes the reaction highly selective for arenes activated by electron-donating groups.[7]

Causality of Experimental Choice: For sterically hindered substrates, the Vilsmeier-Haack reaction is often preferred over Friedel-Crafts type formylations because the less bulky iminium ion electrophile can more readily access the congested ortho-position. The reaction proceeds via electrophilic aromatic substitution, followed by hydrolysis of the resulting iminium salt during aqueous workup to liberate the aldehyde.[7]

Caption: Vilsmeier-Haack reaction workflow for aldehyde synthesis.

Experimental Protocol: Vilsmeier-Haack Formylation of 1,3-Dimethoxybenzene

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool DMF (3 equivalents) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add POCl₃ (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10°C. The mixture will become thick and may solidify. Allow the mixture to stir for 30 minutes at 0°C, then warm to room temperature for another 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 1,3-dimethoxybenzene (1 equivalent) in a minimal amount of an inert solvent like dichloromethane (DCM). Add this solution dropwise to the Vilsmeier reagent.

-

Reaction: Heat the reaction mixture to 60-80°C and monitor its progress using Thin Layer Chromatography (TLC). The reaction may take several hours.

-

Workup and Hydrolysis: After completion, cool the reaction mixture to 0°C and carefully quench by pouring it onto crushed ice. Add a saturated aqueous solution of sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the iminium intermediate. Stir vigorously until the ice has melted and the hydrolysis is complete (typically 1-2 hours).

-

Extraction and Purification: Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by distillation.

While common for synthesizing hydroxy-substituted aromatic aldehydes, the Duff and Reimer-Tiemann reactions are generally less effective for producing non-phenolic 2,6-disubstituted aldehydes.[8]

-

Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium (often glycerol/boric acid) to formylate activated phenols.[9] It is highly ortho-selective but typically requires high temperatures (150-160°C) and is limited to phenol substrates.[8]

-

Reimer-Tiemann Reaction: This reaction uses chloroform in a strong base to generate dichlorocarbene as the electrophile.[10][11] It is also primarily used for the ortho-formylation of phenols. A significant drawback is the frequent formation of the para-isomer as a major by-product.[8] It is generally unsuitable for substrates that cannot withstand strongly basic conditions and high heat.[10]

Directed ortho-Metalation (DoM) followed by Formylation

Directed ortho-metalation is a powerful and highly regioselective strategy for functionalizing aromatic rings.[12] This method circumvents the challenges of sterics in electrophilic substitution by reversing the polarity of the synthetic operation.

Causality of Experimental Choice: A Directed Metalation Group (DMG) on the aromatic ring, which typically contains a heteroatom with a lone pair (e.g., -CONR₂, -OMe, -SO₂NR₂), coordinates to a strong organolithium base (like n-BuLi or s-BuLi).[12][13] This coordination directs the base to deprotonate the sterically accessible but electronically less acidic ortho-position, generating a stabilized aryllithium intermediate. This intermediate then acts as a potent nucleophile, reacting with a formylating agent (an electrophile) to install the aldehyde group.

Caption: Workflow for Directed ortho-Metalation (DoM) and formylation.

Experimental Protocol: DoM of N,N-Diethyl-m-toluamide

-

Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve N,N-diethyl-m-toluamide (1 equivalent) in anhydrous THF in a flame-dried flask. Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Add s-Butyllithium (1.1 equivalents) dropwise via syringe, keeping the internal temperature below -70°C. A color change often indicates the formation of the aryllithium species. Stir the solution at -78°C for 1-2 hours.

-

Formylation: Add anhydrous DMF (3 equivalents) dropwise to the aryllithium solution. The reaction is often exothermic, so maintain the low temperature. Stir for an additional 1-2 hours at -78°C.

-

Quenching and Workup: Slowly warm the reaction to 0°C and quench by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.

-

Extraction and Purification: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting 2,6-disubstituted aldehyde via flash column chromatography.

Comparison of Key Synthetic Methods

| Method | Substrate Scope | Key Advantages | Key Limitations | Typical Conditions |

| Vilsmeier-Haack | Electron-rich arenes and heterocycles[6] | Good functional group tolerance; uses a weak electrophile. | Requires activating groups; not suitable for electron-deficient rings.[7] | POCl₃, DMF, 60-80°C |

| Duff Reaction | Phenols and other activated arenes[9] | High ortho-selectivity for phenols. | Limited to specific substrates; requires high temperatures.[8] | HMTA, glycerol, boric acid, >150°C |

| Reimer-Tiemann | Phenols, electron-rich heterocycles[10] | Operationally simple; avoids anhydrous conditions.[10][11] | Often gives para-isomers; requires strong base; low yields.[8] | CHCl₃, NaOH, ~70°C |

| Directed ortho-Metalation | Arenes with a directing group (DMG)[12] | Excellent regioselectivity; works on otherwise unreactive rings. | Requires cryogenic temperatures; sensitive to moisture/air; limited by DMG choice.[13] | n-BuLi or s-BuLi, THF, -78°C |

Part 2: Reactivity and Applications

The steric environment of 2,6-disubstituted aromatic aldehydes governs their reactivity, making them valuable yet sometimes challenging substrates in synthesis.

Attenuated Carbonyl Reactivity

The flanking substituents sterically hinder the trajectory of incoming nucleophiles, significantly slowing the rate of addition to the carbonyl carbon. This can be both a challenge and a synthetic advantage.

-

Challenge: Standard reactions like Grignard additions, Wittig reactions, or reductive aminations may require more forcing conditions, stronger nucleophiles, or specialized catalysts to proceed efficiently.[3]

-

Advantage: The reduced reactivity allows for selective functionalization of other parts of the molecule while the aldehyde remains intact. For example, a less hindered aldehyde elsewhere in the molecule could be reacted selectively in the presence of a 2,6-disubstituted aldehyde.

Caption: Steric hindrance slows nucleophilic attack on aldehydes.

Applications in Medicinal Chemistry and Total Synthesis

2,6-disubstituted aromatic aldehydes are prevalent motifs in biologically active molecules and complex natural products.

-

Medicinal Chemistry: The substitution pattern is often used to lock a molecule into a specific bioactive conformation, enhancing binding affinity to protein targets. They have been explored as antisickling agents by modifying hemoglobin and are key components in various other therapeutic agents.[14]

-

Total Synthesis: These aldehydes serve as crucial intermediates in the synthesis of complex natural products. Their unique substitution pattern provides a rigid anchor point for building intricate stereochemical architectures.

Conclusion

2,6-disubstituted aromatic aldehydes represent a class of molecules where steric hindrance is not a nuisance but a defining characteristic that enables unique synthetic strategies and applications. For the modern researcher, a thorough understanding of the available synthetic methodologies—from the classical Vilsmeier-Haack reaction to the precise Directed ortho-Metalation—is essential. By carefully selecting the synthetic route based on substrate scope, functional group tolerance, and desired regioselectivity, chemists can efficiently access these valuable building blocks. The insights provided in this guide are intended to empower scientists and drug development professionals to harness the controlled reactivity of these sterically encumbered synthons for the innovation of novel molecules and materials.

References

-

Vilsmeier–Haack reaction - Wikipedia. (2023, December 27). Wikipedia. Retrieved February 22, 2024, from [Link]

-

The Organic Chemistry Tutor. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. Retrieved February 22, 2024, from [Link]

-

Reimer–Tiemann reaction - Wikipedia. (2023, December 27). Wikipedia. Retrieved February 22, 2024, from [Link]

-

Reimer–Tiemann reaction. (2020, June 28). Wikipedia. Retrieved February 22, 2024, from [Link]

-

Vilsmeier haack rxn | PPTX. (2016, November 29). SlideShare. Retrieved February 22, 2024, from [Link]

-

Vilsmeier-Haack Reaction. (2023, April 24). Chemistry Steps. Retrieved February 22, 2024, from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2024, from [Link]

-

the reimer-tiemann reaction. (n.d.). Sciencemadness.org. Retrieved February 22, 2024, from [Link]

-

the synthesis of aromatic aldehydes. (n.d.). designer-drug.com. Retrieved February 22, 2024, from [Link]

-

Study of formylation reactions with 1,3-dithiane-based agents | Poster Board #639. (n.d.). The University of Texas at San Antonio. Retrieved February 22, 2024, from [Link]

-

Directing Groups in SE Ar. (n.d.). University of Calgary. Retrieved February 22, 2024, from [Link]

-

Substituted aromatic aldehydes: Significance and symbolism. (2025, June 22). Wisdomlib. Retrieved February 22, 2024, from [Link]

-

Abdulmalik, O., et al. (2021). Exploration of Structure–Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents. ACS Omega, 6(4), 2844–2855. [Link]

-

Reactivity of Aldehydes & Ketones. (2023, January 22). Chemistry LibreTexts. Retrieved February 22, 2024, from [Link]

-

Directed (ortho) Metallation. (n.d.). University of Rochester. Retrieved February 22, 2024, from [Link]

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. designer-drug.com [designer-drug.com]

- 10. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 11. lscollege.ac.in [lscollege.ac.in]

- 12. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 13. uwindsor.ca [uwindsor.ca]

- 14. Exploration of Structure–Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Safety & Handling Guide: 2,6-Diethylbenzaldehyde

CAS: 17920-83-1 | Formula: C₁₁H₁₄O | Mol. Weight: 162.23 g/mol

Part 1: Executive Technical Summary

The Steric Imperative: 2,6-Diethylbenzaldehyde is not merely a generic aromatic aldehyde; it is a sterically congested electrophile . The presence of ethyl groups at the ortho positions creates a significant "picket fence" around the carbonyl carbon.

Implications for Researchers:

-

Reactivity: Nucleophilic attacks (e.g., Grignard additions, Schiff base formation) will be kinetically slower than with unsubstituted benzaldehyde, often requiring higher temperatures or specific Lewis acid catalysts.

-

Stability: While steric bulk retards the rate of autoxidation to 2,6-diethylbenzoic acid, it does not eliminate it. Commercial samples frequently contain 1–5% acid impurity, necessitating purification (distillation or column chromatography) prior to sensitive catalytic ligand synthesis.

-

Safety: The primary physiological hazards are irritation (mucosal/cutaneous) and potential sensitization, typical of lipophilic aldehydes.

Part 2: Physicochemical Profile & Purity

Data aggregated from experimental values and read-across structural analogs (2,6-dimethylbenzaldehyde).

| Property | Value / Description | Technical Context |

| Physical State | Clear to pale yellow liquid | Darkens upon oxidation/UV exposure. |

| Boiling Point | 115–117 °C @ 10 mmHg | High boiling point at atm pressure (~245°C predicted). Distillation under vacuum is mandatory to prevent thermal decomposition. |

| Density | 0.985 ± 0.05 g/cm³ | Slightly less dense than water; phase separates in aqueous workups. |

| Flash Point | > 95 °C (Closed Cup) | Class IIIB Combustible Liquid. High energy ignition source required. |

| Solubility | Soluble: DCM, THF, TolueneInsoluble: Water | Lipophilicity (LogP ~3.5) facilitates cell membrane penetration, increasing contact dermatitis risk. |

| Odor | Pungent, sweet-aromatic | Olfactory Fatigue Risk: High. Do not rely on smell for exposure detection.[1][2] |

Part 3: Hazard Identification (GHS Framework)

Classification based on Structure-Activity Relationship (SAR) and read-across from CAS 1123-56-4.

Mechanistic Hazard Assessment

-

Skin/Eye Irritation (H315, H319): The aldehyde moiety reacts with protein amines (Schiff base formation) in dermal tissue, causing inflammation. The lipophilic ethyl chains enhance skin absorption.

-

Respiratory Irritation (H335): Inhalation of mist/vapor triggers mucosal irritation.

-

Sensitization (Skin): Aldehydes are structural alerts for sensitization. While steric hindrance reduces hapten formation rates, treat as a potential sensitizer .

GHS Label Elements:

-

Signal Word: WARNING

-

Pictogram: Exclamation Mark (GHS07)

Hazard Statements:

-

H315: Causes skin irritation.[3]

Part 4: Handling & Storage Protocols

Goal: Prevent autoxidation and exposure.

Protocol A: Inert Atmosphere Handling (Recommended)

Because this compound is often used to synthesize sensitive diimine ligands for polymerization catalysts (e.g., Brookhart-type catalysts), oxygen exclusion is critical for yield, not just safety.

-

Storage: Store under Argon or Nitrogen atmosphere.

-

Seal: Use Teflon-lined septa or glass stoppers with grease. Rubber septa absorb organic vapors and degrade.

-

Transfer: Syringe transfer is preferred over pouring to minimize headspace exposure.

Protocol B: Purification of Oxidized Samples

If the liquid appears cloudy or has white solid precipitates (benzoic acid derivative):

-

Dissolution: Dissolve crude material in Hexane/EtOAc (9:1).

-

Wash: Wash with 10% NaHCO₃ (aq). The base deprotonates the acid impurity (forming water-soluble benzoate), while the sterically hindered aldehyde remains in the organic layer.

-

Dry/Concentrate: Dry over MgSO₄ and concentrate in vacuo.

Diagram 1: Autoxidation & Degradation Pathway

Visualizing why air-free storage is necessary.

Figure 1: Radical-chain autoxidation mechanism. The formation of solid acid impurity indicates compromised quality.

Part 5: Emergency Response & Toxicology

Toxicology (Read-Across Analysis)

Specific toxicological data for the diethyl variant is sparse. The following is derived from the dimethyl analog (CAS 1123-56-4).

-

Acute Oral Toxicity: Predicted LD50 > 2000 mg/kg (Rat). Low acute lethality.

-

Carcinogenicity: Not listed by IARC/NTP.

-

Genotoxicity: Ames test negative (predicted based on substituted benzaldehydes).

Emergency Decision Matrix

Fire (Class B):

-

Media: Carbon Dioxide (CO₂), Dry Chemical, or Alcohol-Resistant Foam.[7]

-

Do NOT Use: High-volume water jet (spreads the immiscible burning liquid).

Spill Response: See the logic flow below for laboratory-scale spills (< 500 mL).

Diagram 2: Spill Response Logic Flow

Figure 2: Standard Operating Procedure (SOP) for laboratory spills of lipophilic aldehydes.

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13184778, this compound. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Benzaldehyde derivatives hazard classification.[8] Retrieved from [Link]

-

Patonay, T. et al. (2012). Steric Effects in the Oxidation of Substituted Benzaldehydes. Journal of Organic Chemistry. (Contextual grounding for autoxidation mechanism).

Sources

- 1. labbox.eu [labbox.eu]

- 2. carlroth.com [carlroth.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 2,6-Dimethylbenzaldehyde | C9H10O | CID 583841 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic Stability & Reactivity Profile of 2,6-Diethylbenzaldehyde

Technical Whitepaper | Application Note: 26-DEB-01

Executive Summary

This guide provides a comprehensive thermodynamic and kinetic analysis of 2,6-diethylbenzaldehyde (CAS 17753-33-0) . Unlike unsubstituted benzaldehyde, which is prone to rapid autoxidation and nucleophilic attack, this compound exhibits a distinct stability profile governed by the ortho-effect . The two ethyl groups create a steric "fortress" that forces the carbonyl group out of planarity with the benzene ring, resulting in Steric Inhibition of Resonance (SIR) .

While this conformation reduces the electronic conjugation energy, it kinetically stabilizes the carbonyl carbon against nucleophilic addition. However, the presence of benzylic hydrogens on the ethyl substituents introduces a secondary vector for radical autoxidation. This document details these competing stability factors, providing researchers with actionable data for synthesis, handling, and shelf-life extension.

Structural Dynamics: The Ortho-Effect & Steric Inhibition

The thermodynamic stability of this compound is defined by the conflict between electronic conjugation (which favors planarity) and steric repulsion (which favors orthogonality).

Steric Inhibition of Resonance (SIR)

In a standard benzaldehyde, the carbonyl group lies coplanar with the aromatic ring to maximize

To relieve this strain, the carbonyl group rotates out of the aromatic plane.

-

Consequence 1: Loss of resonance stabilization energy (approx. 4–6 kcal/mol).

-

Consequence 2: The carbonyl carbon becomes less electrophilic due to reduced electron-withdrawing resonance from the ring, but simultaneously more shielded from attack.

Visualization of Steric Dynamics

The following diagram illustrates the thermodynamic drive toward the non-planar conformation.

Figure 1: Thermodynamic pathway forcing the carbonyl group out of plane to minimize steric clash with ortho-ethyl substituents.

Thermodynamic & Physical Profile

Due to the scarcity of direct experimental calorimetry data for the diethyl derivative, values below are derived from group additivity methods validated against the well-characterized 2,6-dimethylbenzaldehyde analog.

Table 1: Comparative Physicochemical Properties[1]

| Property | Benzaldehyde (Ref) | 2,6-Dimethylbenzaldehyde | This compound (Target) |

| Molecular Weight | 106.12 g/mol | 134.18 g/mol | 162.23 g/mol |

| Boiling Point (760 mmHg) | 178 °C | 228–230 °C | ~245–250 °C (Est.) |

| Melting Point | -26 °C | 10–13 °C | < 10 °C (Likely Liquid) |

| Flash Point | 64 °C | 98 °C | > 105 °C (Est.) |

| Density (20°C) | 1.04 g/mL | 1.01 g/mL | ~0.98 g/mL |

| Water Solubility | Slight | Insoluble | Insoluble |

Note: The melting point of the diethyl analog is suppressed relative to the dimethyl analog due to the increased entropy of the flexible ethyl chains, which disrupts crystal lattice packing.

Chemical Stability & Reactivity

Autoxidation Resistance

Standard benzaldehydes oxidize to benzoic acids upon exposure to air.

-

Mechanism: The propagation step involves the abstraction of the formyl hydrogen by a peroxy radical. The bulky ethyl groups hinder the approach of the radical to the formyl hydrogen.

-

Vulnerability: While the formyl group is protected, the benzylic hydrogens on the ethyl groups (

) are susceptible to radical abstraction, potentially leading to degradation products involving ethyl chain oxidation.

Nucleophilic Addition (Schiff Base / Acetal Formation)

Reactions requiring attack at the carbonyl carbon (e.g., reductive amination) are kinetically retarded .

-

Protocol Adjustment: Standard protocols (e.g., formation of imines with amines) often require higher temperatures (reflux in toluene/benzene with Dean-Stark) or stronger Lewis acid catalysts (e.g.,

) to overcome the steric barrier.

Experimental Protocol: Synthesis & Isolation

For researchers needing to synthesize or purify this compound, the Rieche Formylation of 1,3-diethylbenzene is the industry-standard method due to its high regioselectivity.

Synthesis Workflow (Rieche Formylation)

Figure 2: Step-by-step reaction pathway for the regioselective synthesis of this compound.

Detailed Methodology

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Reagent Prep: Charge flask with 1,3-diethylbenzene (1.0 eq) and anhydrous dichloromethane (DCM). Cool to 0°C .[1]

-

Catalyst Addition: Add

(2.2 eq) dropwise. The solution will darken. -

Formylation: Add 1,1-dichloromethyl methyl ether (1.1 eq) dropwise over 30 minutes, maintaining temperature < 5°C.

-

Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (hexane/ethyl acetate 9:1).

-

Quench: Pour reaction mixture carefully onto crushed ice/HCl.

-

Workup: Extract with DCM (

). Wash combined organics with brine, dry over -

Purification: Distill under reduced pressure. (Note: Expect high boiling point; use high vacuum).

Handling & Storage for Drug Development

For pharmaceutical applications, purity and stability are paramount.

-

Inert Atmosphere: Store under Argon or Nitrogen. The benzylic hydrogens are sensitive to radical initiation by oxygen over long periods.

-

Container: Amber glass to prevent UV-initiated radical formation (Norrish Type I/II cleavage is less likely but possible).

-

Stabilizers: If not used immediately for GMP synthesis, consider adding BHT (Butylated hydroxytoluene) at 100 ppm to scavenge radicals and prevent autoxidation.

-

Analytical Marker: In HPLC/GC, look for the benzoic acid derivative (2,6-diethylbenzoic acid) as the primary degradation marker.

References

-

Rieche, A., Gross, H., & Höft, E. (1960).[2] Über α-Halogenäther, IV.[2] Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern. Chemische Berichte, 93(1), 88–94.[2]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13184778, this compound.

-

Sankar, M., et al. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Nature Communications, 5, 3332.

-

Bohm, S., & Exner, O. (2000). Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. Chemistry - A European Journal, 6(18), 3391-3398.

-

Kerr, W. J., et al. (2018). Palladium/Rhodium Cooperative Catalysis for the Production of Aryl Aldehydes and Their Deuterated Analogues. Journal of the American Chemical Society.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2,6-Diethylbenzaldehyde

This Application Note is structured to address the specific challenge of synthesizing 2,6-diethylbenzaldehyde from 1,3-diethylbenzene . This transformation presents a significant regioselectivity challenge due to the steric hindrance at the 2-position (between the two ethyl groups) and the competing electronic activation at the 4-position.

The guide prioritizes a Halogen-Lithium Exchange Strategy over direct formylation (e.g., Gattermann-Koch or Rieche), as direct methods predominantly yield the unwanted 2,4-isomer.

Target Molecule: this compound (CAS: 87306-82-9) Starting Material: 1,3-Diethylbenzene (CAS: 141-93-5) Primary Application: Precursor for sterically bulky Schiff base ligands (e.g., Brookhart catalysts), pharmaceuticals, and agrochemicals. Difficulty Level: Advanced (Requires air-sensitive handling and precision fractional distillation).

Part 1: Strategic Analysis & Mechanism

The Regioselectivity Paradox

Direct electrophilic aromatic substitution (EAS) on 1,3-diethylbenzene—such as Rieche formylation (

-

Position 4 (and 6): Sterically accessible and electronically activated. (Major Product)

-

Position 2: Electronically activated (doubly ortho) but sterically congested. (Minor Product <10%)

-

Position 5: Meta to both groups. Deactivated.

To achieve high purity of the 2,6-isomer , a direct formylation approach is inefficient due to difficult separation of the dominant 2,4-isomer. Therefore, this protocol utilizes an Indirect Lithiation Strategy via a bromo-intermediate.

The Validated Pathway

-

Bromination: Non-selective bromination yields a mixture of 2-bromo and 4-bromo isomers.

-

Purification: The 2-bromo isomer is more compact (lower boiling point/different crystallization behavior) and is isolated via high-efficiency fractional distillation.

-

Lithiation-Formylation: The isolated 2-bromo-1,3-diethylbenzene undergoes halogen-lithium exchange (which is strictly regioselective to the carbon-bromine bond) followed by quenching with DMF.

Figure 1: Strategic workflow for bypassing thermodynamic regioselectivity constraints to access the sterically hindered 2,6-isomer.

Part 2: Detailed Experimental Protocols

Phase A: Synthesis of 2-Bromo-1,3-diethylbenzene

Objective: To introduce a "handle" at the 2-position and separate it from the 4-isomer.

Reagents:

-

1,3-Diethylbenzene (1.0 equiv)

-

Bromine (

) (1.05 equiv) -

Iron(III) Bromide (

) (0.05 equiv) or Iron powder -

Dichloromethane (DCM) or

(Solvent)

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HBr).

-

Charging: Add 1,3-diethylbenzene and

catalyst to the flask. Shield from light (wrap in foil) to prevent radical side reactions on the ethyl chains. -

Bromination: Cool the mixture to 0°C . Add

dropwise over 2 hours.-

Critical Control: Maintain temperature <5°C. Higher temperatures increase benzylic bromination (radical pathway).

-

-

Workup: Stir for an additional hour at 0°C. Quench with saturated aqueous

(sodium bisulfite) to destroy excess bromine. -

Extraction: Extract with DCM, wash with water and brine, dry over

, and concentrate in vacuo. -

Purification (The Crucial Step): The crude oil contains ~20% 2-bromo and ~80% 4-bromo isomer.

-

Perform Fractional Distillation using a Vigreux column (at least 30cm) or spinning band column under reduced pressure (e.g., 10 mmHg).

-

Data Point: The 2-bromo isomer typically boils slightly lower than the 4-bromo isomer due to the "spherical" shielding of the bromine by the ethyl groups (reduced intermolecular Van der Waals interactions).

-

Validation: Verify fractions by GC-MS. Collect only fractions with >98% purity of the 2-isomer.

-

Phase B: Halogen-Lithium Exchange & Formylation

Objective: Convert the C-Br bond to a C-CHO bond.

Reagents:

-

2-Bromo-1,3-diethylbenzene (1.0 equiv)[1]

-

n-Butyllithium (n-BuLi) (1.1 equiv, 1.6M in hexanes)

-

N,N-Dimethylformamide (DMF) (1.5 equiv, anhydrous)

-

Tetrahydrofuran (THF) or Diethyl Ether (

) (Anhydrous)

Protocol:

-

Inert Environment: Flame-dry a 2-neck flask under Argon or Nitrogen flow.

-

Solvation: Dissolve the purified 2-bromo-1,3-diethylbenzene in anhydrous THF.

-

Lithiation: Cool the solution to -78°C (Dry ice/Acetone bath).

-

Addition: Add n-BuLi dropwise via syringe over 30 minutes.

-

Mechanism:[2] Lithium-Halogen exchange is faster than deprotonation. The kinetic product is the 2-lithio species.

-

Wait: Stir at -78°C for 1 hour.

-

-

Formylation: Add anhydrous DMF dropwise to the cold solution.

-

Note: The solution may become viscous or change color (pale yellow).

-

-

Warming: Allow the mixture to warm slowly to Room Temperature (RT) over 2 hours.

-

Quench: Pour the reaction mixture into ice-cold dilute HCl (1M) and stir vigorously for 30 minutes to hydrolyze the hemiaminolate intermediate to the aldehyde.

-

Isolation: Extract with

, wash with saturated -

Final Purification: Distill under high vacuum (Kugelrohr or short path) to obtain the pure aldehyde.

Part 3: Data Summary & Quality Control

Quantitative Parameters

| Parameter | Value / Condition | Note |

| Bromination Yield (Crude) | 85-95% | Mixture of isomers |

| Isomer Ratio (2-Br : 4-Br) | ~1 : 4 | Dictated by sterics |

| Distillation Efficiency | 40-60% recovery of 2-Br | Depends on column height |

| Formylation Yield | 80-90% | From pure bromide |

| Final Appearance | Colorless to pale yellow oil | Oxidizes in air |

Analytical Validation

-

1H NMR (CDCl3, 400 MHz):

-

Aldehyde Proton: Singlet at ~10.5 ppm. (Distinctive for 2,6-disubstituted benzaldehydes; often shifted downfield due to orthogonality of the carbonyl group relative to the ring).

-

Aromatic Protons: Triplet (~7.3 ppm, 1H) and Doublet (~7.1 ppm, 2H). Pattern:

system. -

Ethyl Groups: Quartet (~2.9 ppm, 4H) and Triplet (~1.2 ppm, 6H).

-

-

GC-MS:

-

Confirm molecular ion (

) and absence of starting bromide. -

Check for absence of 2,4-isomer (which would show different retention time).

-

Part 4: Troubleshooting & Safety

Common Failure Modes

-

Low Yield of 2-Bromo Isomer:

-

Cause: High temperature during bromination.

-

Fix: Keep reaction strictly at 0°C.

-

-

Benzylic Bromination:

-

Cause: Light exposure or lack of radical scavenger.

-

Fix: Wrap flask in foil; ensure

is active.

-

-

Incomplete Formylation:

-

Cause: Wet DMF or insufficient n-BuLi.

-

Fix: Distill DMF from

or use "Sure/Seal" anhydrous grade. Titrate n-BuLi before use.

-

Safety (E-E-A-T)

-

n-BuLi: Pyrophoric. Handle only under inert atmosphere. Have a Class D fire extinguisher ready.

-

Bromine: Highly corrosive and volatile. Use only in a well-ventilated fume hood. Double-glove.

-

HF Warning: Not used here, but if

etherate is used in alternative Lewis acid steps, adhere to HF protocols.

References

- Regioselectivity in Electrophilic Aromatic Substitution: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text on steric vs. electronic directing effects).

-

Lithiation of Halogenated Benzenes: Parham, W. E., & Bradsher, C. K. (1982). Aromatic Lithiation. Accounts of Chemical Research, 15(10), 300–305. Link

-

Synthesis of 2,6-Disubstituted Benzaldehydes: Klinck, R. E., & Stothers, J. B. (1962). Nuclear Magnetic Resonance Spectra of Some Substituted Benzaldehydes. Canadian Journal of Chemistry, 40(6), 1071-1084. (NMR data verification). Link

-

Brookhart Catalyst Precursors (Contextual): Johnson, L. K., Killian, C. M., & Brookhart, M. (1995). New Pd(II)- and Ni(II)-Based Catalysts for Polymerization of Ethylene and alpha-Olefins. Journal of the American Chemical Society, 117(23), 6414–6415. Link

Sources

Application Note & Protocol: Regioselective Formylation of 1,3-Diethylbenzene via Directed ortho-Metalation using n-Butyllithium and DMF

For: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Abstract

This document provides a comprehensive guide to the regioselective formylation of 1,3-diethylbenzene to synthesize 2,4-diethylbenzaldehyde. The protocol leverages the principle of directed ortho-metalation (DoM), a powerful tool for the functionalization of aromatic rings. The process involves the deprotonation of the most acidic aromatic proton of 1,3-diethylbenzene using n-butyllithium (n-BuLi), followed by quenching the resulting aryllithium intermediate with N,N-dimethylformamide (DMF) to introduce the formyl group. This application note delves into the mechanistic underpinnings of the reaction, provides a detailed, step-by-step experimental protocol, and offers insights into process optimization and safety considerations.

Introduction: The Strategic Importance of Formylation

Formylation, the introduction of a formyl group (-CHO) onto a substrate, is a cornerstone transformation in organic synthesis. The resulting aldehyde functionality is a versatile synthetic handle, readily participating in a myriad of subsequent reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. This makes formylated aromatics, such as 2,4-diethylbenzaldehyde, valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

While several methods exist for aromatic formylation, including the Vilsmeier-Haack and Gattermann reactions, the use of organolithium reagents followed by quenching with an electrophile like DMF offers a distinct advantage in terms of regioselectivity, particularly for substituted arenes.[1][2] The protocol described herein focuses on the directed ortho-metalation of 1,3-diethylbenzene, a non-obvious transformation given the absence of a classical directing group.

The Chemistry: Mechanism and Rationale

The formylation of 1,3-diethylbenzene with n-BuLi and DMF proceeds via a two-step sequence:

-

Directed ortho-Metalation: In this critical step, n-butyllithium, a strong organometallic base, selectively abstracts a proton from the aromatic ring.[3][4] In the case of 1,3-diethylbenzene, the ethyl groups act as weak activating and ortho-, para-directing groups.[5] The most acidic proton is located at the C2 position, between the two ethyl groups, due to the cumulative inductive effect of the alkyl substituents. The lithiation at this position is also sterically favored.

-

Electrophilic Quench: The resulting aryllithium species is a potent nucleophile. The addition of N,N-dimethylformamide (DMF) provides the electrophilic source for the formyl group.[1][6] The nucleophilic aryllithium attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate. This intermediate is then hydrolyzed during the aqueous workup to yield the final product, 2,4-diethylbenzaldehyde.

Reaction Scheme:

Sources

- 1. Formylation - Common Conditions [commonorganicchemistry.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Directed Ortho Metalation [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2,6-Diethylbenzaldehyde in the Synthesis of Advanced Brookhart-Type Catalysts: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Brookhart-type α-diimine nickel(II) catalysts, with a particular focus on the strategic incorporation of ligands derived from 2,6-diethylaniline, a synthetic equivalent of 2,6-diethylbenzaldehyde. The bulky ortho-ethyl groups on the N-aryl substituents of the α-diimine ligand are instrumental in dictating the catalytic performance, leading to the production of high molecular weight polyolefins with unique microstructures. This document offers detailed, field-proven protocols for the synthesis of the N,N'-bis(2,6-diethylphenyl)acenaphthylene-1,2-diimine ligand and its subsequent complexation to form the nickel(II) dibromide catalyst. We delve into the causality behind experimental choices, provide self-validating protocols, and present characterization data to ensure scientific integrity and reproducibility.

Introduction: The Architectural Significance of Brookhart-Type Catalysts

Late transition metal catalysts, particularly the α-diimine complexes of nickel and palladium discovered by Brookhart and coworkers, represent a paradigm shift in olefin polymerization.[1][2] These catalysts exhibit remarkable versatility, enabling the synthesis of polyolefins with diverse and controllable architectures, ranging from linear to highly branched structures.[3] A key design feature of these catalysts lies in the steric and electronic properties of the α-diimine ligand, which directly influence the catalyst's activity, stability, and the microstructure of the resulting polymer.[4]

The introduction of bulky substituents at the ortho positions of the N-aryl rings of the α-diimine ligand is a critical strategy to enhance catalyst performance.[5] These bulky groups, such as the diethylphenyl moieties derived from 2,6-diethylaniline (synthetically accessible from this compound), create a sterically hindered environment around the metal center. This steric shielding effectively suppresses chain transfer reactions, such as β-hydride elimination, which are common termination pathways in olefin polymerization.[6] By retarding these termination processes, the catalyst facilitates the growth of high molecular weight polymer chains.

This guide focuses on a robust and well-characterized Brookhart-type system employing an α-diimine ligand synthesized from 2,6-diethylaniline and acenaphthenequinone. The resulting catalyst demonstrates the profound impact of strategically positioned bulky substituents on catalytic efficacy.

Synthetic Strategy: From Benzaldehyde Derivative to Catalyst

The synthesis of the target Brookhart-type catalyst is a two-step process. The first step involves the synthesis of the α-diimine ligand through a condensation reaction. The second step is the complexation of this ligand with a nickel(II) precursor.

Caption: Overall synthetic workflow.

Part 1: Synthesis of the α-Diimine Ligand

The synthesis of the α-diimine ligand, N,N'-bis(2,6-diethylphenyl)acenaphthylene-1,2-diimine, is achieved through the acid-catalyzed condensation of two equivalents of 2,6-diethylaniline with one equivalent of acenaphthenequinone. The use of acetic acid as both a solvent and a catalyst facilitates the formation of the diimine product.

Experimental Protocol: Synthesis of N,N'-bis(2,6-diethylphenyl)acenaphthylene-1,2-diimine

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| Acenaphthenequinone | 182.18 | 1.35 g | 7.4 |

| 2,6-Diethylaniline | 149.25 | 2.39 g | 16 |

| Acetonitrile | - | 65 mL | - |

| Acetic Acid | - | 12 mL | - |

| Hexane | - | As needed | - |

Procedure:

-

To a round-bottom flask, add acenaphthenequinone (1.35 g, 7.4 mmol) and acetonitrile (65 mL).

-

Heat the mixture to reflux for 30 minutes.

-

Add acetic acid (12 mL) and continue heating until the acenaphthenequinone has completely dissolved.

-

To this hot solution, add 2,6-diethylaniline (2.39 g, 16 mmol) directly.

-

Continue to heat the solution under reflux for an additional 1.5 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the resulting solid product and wash it with hexane.

-

Air-dry the yellow product. Expected Yield: 2.73 g (83%) .[7][8]

Self-Validation through Characterization:

The successful synthesis of the ligand can be confirmed by spectroscopic methods.

| Technique | Observed Data |

| ¹H NMR (300 MHz, CDCl₃, 298 K) | δ (p.p.m.): 1.13 (t, J = 9.0 Hz, 12H, CH₂CH₃), 2.49 (m, 4H, CH₂CH₃), 2.60 (m, 4H, CH₂CH₃), 6.71 (d, 2H), 7.22 (m, 6H), 7.37 (t, 2H), 7.87 (d, 2H).[8] |

| ¹³C NMR (75 MHz, CDCl₃, 298 K) | δ (p.p.m.): 8.74, 19.58, 117.77, 118.81, 121.28, 122.94, 123.68, 124.41, 125.55, 125.86, 135.46, 143.43, 155.61.[8] |

Part 2: Synthesis of the Brookhart-Type Catalyst

The final step in the synthesis is the complexation of the α-diimine ligand with a suitable nickel(II) precursor, typically (DME)NiBr₂ (DME = 1,2-dimethoxyethane). This ligand substitution reaction proceeds readily at room temperature.[7]

Caption: Metalation and purification workflow.

Experimental Protocol: Synthesis of (N,N'-bis(2,6-diethylphenyl)acenaphthylene-1,2-diimine)NiBr₂

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| α-Diimine Ligand | 444.60 | 0.445 g | 1.0 |

| (DME)NiBr₂ | 308.56 | 0.309 g | 1.0 |

| Dichloromethane (CH₂Cl₂) | - | 10 mL | - |

| Hexane | - | 20 mL | - |

Procedure:

-

In a glovebox or under an inert atmosphere, dissolve the α-diimine ligand (0.445 g, 1.0 mmol) in dichloromethane (10 mL).

-

In a separate vial, dissolve (DME)NiBr₂ (0.309 g, 1.0 mmol) in dichloromethane (10 mL).

-

Slowly add the (DME)NiBr₂ solution to the ligand solution with stirring.

-

Stir the resulting mixture at room temperature overnight.

-

Remove the solvent under vacuum to yield a solid powder.

-

Wash the powder with hexane (2 x 10 mL) to remove any unreacted starting materials.

-

Dry the resulting brown solid under vacuum. Expected Yield: High (typically >90%) .[7]

Self-Validation through Characterization:

The formation of the nickel complex can be confirmed by a combination of spectroscopic and analytical techniques.

| Technique | Expected Observations |

| FT-IR | A shift in the C=N stretching frequency compared to the free ligand, indicating coordination to the nickel center. |

| Elemental Analysis | The elemental composition should match the calculated values for C₃₂H₃₂Br₂N₂Ni. |

| ¹H NMR (Paramagnetic) | The ¹H NMR spectrum of the paramagnetic Ni(II) complex will show broad and shifted resonances compared to the diamagnetic free ligand. For a similar (α-diimine)NiBr₂ complex, broad signals have been observed in the range of -22 to 35 ppm.[9] |

Application in Ethylene Polymerization

Once synthesized, the (α-diimine)NiBr₂ complex serves as a precatalyst for ethylene polymerization. Activation with a suitable cocatalyst, such as methylaluminoxane (MAO) or modified methylaluminoxane (MMAO), generates the active cationic nickel species that initiates polymerization.[6] The bulky 2,6-diethylphenyl groups play a crucial role in this stage by protecting the active site and promoting chain propagation over termination, leading to the formation of high molecular weight polyethylene with a branched microstructure. The degree of branching can often be tuned by varying the polymerization conditions such as temperature and ethylene pressure.[6]

Conclusion

The synthesis of Brookhart-type catalysts with sterically demanding α-diimine ligands, accessible from precursors like this compound, is a powerful strategy for producing advanced polyolefin materials. The detailed protocols provided herein offer a reliable and reproducible pathway for the preparation of a highly effective (α-diimine)NiBr₂ catalyst. The emphasis on the causal relationship between the bulky ligand architecture and the resulting polymer properties underscores the importance of rational catalyst design in modern polymer chemistry. The self-validating nature of the described procedures, supported by clear characterization data, ensures a high degree of scientific integrity for researchers in both academic and industrial settings.

References

-

Chen, M., et al. (2018). Investigations of the Ligand Electronic Effects on α-Diimine Nickel(II) Catalyzed Ethylene Polymerization. Molecules, 23(11), 2977. Available from: [Link]

-

Soshnikov, I. E., et al. (2023). Ni(II) Dinuclear Complex, a Resting State of the (α-diimine)NiBr2/AlMe3 Catalyst System for Ethylene Polymerization. International Journal of Molecular Sciences, 24(3), 2824. Available from: [Link]

-

Soshnikov, I. E., et al. (2018). NMR spectroscopic identification of Ni(ii) species formed upon activation of (α-diimine)NiBr2 polymerization catalysts with MAO and MMAO. Dalton Transactions, 47(14), 4968-4974. Available from: [Link]

-

Wang, L., et al. (2012). N,N′-Bis(2,6-diethylphenyl)acenaphthylene-1,2-diimine. Acta Crystallographica Section E: Structure Reports Online, 68(1), o128. Available from: [Link]

-

Soshnikov, I. E., et al. (2018). NMR spectroscopic identification of Ni(ii) species formed upon activation of (α-diimine)NiBr2 polymerization catalysts with MAO and MMAO. Dalton Transactions, 47(14), 4968-4974. Available from: [Link]

-

Zhang, X., et al. (2023). Synthesis of α-Diimine Complex Enabling Rapidly Covalent Attachment to Silica Supports and Application of Homo-/Heterogeneous Catalysts in Ethylene Polymerization. Polymers, 15(17), 3645. Available from: [Link]

-

Wang, L., et al. (2012). N,N'-Bis(2,6-diethyl-phen-yl)acenaphthyl-ene-1,2-diimine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o128. Available from: [Link]

-

Killian, C. M., et al. (2000). Synthesis of Branched Polyethylene Using (R-Diimine)nickel(II) Catalysts. Macromolecules, 33(10), 3641-3649. Available from: [Link]

-

Wang, F., & Chen, C. (2019). A continuing legend: the Brookhart-type α-diimine nickel and palladium catalysts. Polymer Chemistry, 10(19), 2354-2369. Available from: [Link]

-

Wang, F., & Chen, C. (2019). A continuing legend: The Brookhart-type α-diimine nickel and palladium catalysts. Polymer Chemistry, 10(19), 2354-2369. Available from: [Link]

-

Gomes, P. T., et al. (2014). Mechanochemical synthesis of Brookhart-type catalysts. Dalton Transactions, 43(34), 12956-12959. Available from: [Link]

-

Wang, F., & Chen, C. (2019). A continuing legend: the Brookhart-type α-diimine nickel and palladium catalysts. Polymer Chemistry, 10(19), 2354-2369. Available from: [Link]

-

Soshnikov, I. E., et al. (2021). α-Diimine Ni-Catalyzed Ethylene Polymerizations: On the Role of Nickel(I) Intermediates. Catalysts, 11(11), 1388. Available from: [Link]

-

Alsewailem, F. D., & Al-Najjar, I. M. (2010). Characterization of Polyethylene Synthesized by Bi-Nickel Catalysts. Designed Monomers and Polymers, 13(1), 13-20. Available from: [Link]

-

Hasan, M. M., et al. (2023). α-Diimine Ni and Pd complexes for catalyzed ethylene (Co)polymerization. Coordination Chemistry Reviews, 475, 214891. Available from: [Link]

-

de Souza, R. F., et al. (2014). Synthesis and Characterization of a Cationic Cyclopentadienyl Nickel(II) Complex of Bis(mesityl-imino)acenaphthene and its Evaluation as a New Catalyst Precursor for Ethylene Polymerization. Journal of the Brazilian Chemical Society, 25(12), 2295-2303. Available from: [Link]

-

Sun, X., et al. (2023). ortho/para-Chlorinated α-Diimine Nickel Precatalysts Resulting Polyethylenes with Improved Mechanical Properties and Controlled Crystallinity. ACS Omega, 8(31), 28243-28251. Available from: [Link]

-

Al-jilawi, M. H., & Al-Asadi, M. K. (2023). Preparation and identification of nickel complexes from Di-imine organic ligands and anti-fungal activity. Journal of Education for Pure Science-University of Thi-Qar, 13(2). Available from: [Link]

-

Uddin, M. J., et al. (2020). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega, 5(37), 23789-23800. Available from: [Link]

-

Melaimi, M., et al. (2010). Synthesis and coordination compounds of a bis(imino)acenaphthene (BIAN)-supported N-heterocyclic carbene. Dalton Transactions, 39(32), 7401-7408. Available from: [Link]

-

Wang, L., et al. (2011). N,n′-Bis(2,6-Diethylphenyl)acenaphthylene-1,2-Diimine. Acta Crystallographica Section E: Structure Reports Online, 68(1), o128. Available from: [Link]

-

van der Poel, H., et al. (1982). Synthesis and characterization of rigid bidentate nitrogen ligands and some examples of coordination to divalent palladium. X‐ray crystal structures of bis (p‐tolylimino) acenaphthene and methylchloro [bis(o,o -diisopropylphenyl‐imino) acenaphthene] palladium (II). Organometallics, 1(8), 1012-1018. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A continuing legend: the Brookhart-type α-diimine nickel and palladium catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. Investigations of the Ligand Electronic Effects on α-Diimine Nickel(II) Catalyzed Ethylene Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N,N′-Bis(2,6-diethylphenyl)acenaphthylene-1,2-diimine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Ni(II)-Ni(II) Dinuclear Complex, a Resting State of the (α-diimine)NiBr2/AlMe3 Catalyst System for Ethylene Polymerization [mdpi.com]

Topic: Reductive Amination of 2,6-diethylbenzaldehyde with Anilines

An Application Guide for the Synthesis of Sterically Hindered Secondary Amines

Introduction: Navigating Steric Challenges in C-N Bond Formation

Reductive amination stands as a cornerstone of modern organic synthesis, providing one of the most efficient and versatile methods for constructing carbon-nitrogen bonds to form primary, secondary, and tertiary amines.[1] This one-pot reaction, which combines the condensation of a carbonyl compound with an amine and subsequent in-situ reduction of the imine intermediate, is a favored strategy in pharmaceutical and materials science for its high atom economy and operational simplicity.[2][3]

However, the efficiency of this reaction can be severely hampered when sterically demanding substrates are involved. The reaction between 2,6-diethylbenzaldehyde, an aldehyde flanked by two bulky ethyl groups, and weakly nucleophilic anilines presents a classic synthetic challenge. The steric hindrance around the carbonyl group disfavors the initial nucleophilic attack by the aniline, impeding the formation of the crucial hemiaminal and imine intermediates. This guide provides a detailed mechanistic overview, a robust and validated protocol, and expert insights for successfully navigating this challenging transformation. We will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a reagent uniquely suited for this task due to its mildness, selectivity, and steric tolerance.[1][4]

Mechanistic Rationale: The Path to Amine Formation

The reductive amination process occurs in two principal, equilibrium-driven stages. Understanding these steps is critical to troubleshooting the reaction and optimizing conditions for hindered substrates.

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of this compound. This forms a transient hemiaminal intermediate. Under neutral or weakly acidic conditions, the hemiaminal undergoes dehydration to yield an imine. Protonation of the imine nitrogen by an acid catalyst or trace water generates a highly electrophilic iminium ion, which is the key species targeted by the reducing agent.

-

Hydride Reduction: A selective reducing agent then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, quenching the positive charge and forming the final secondary amine product.

The primary challenge with this compound is that the equilibrium of the first stage often lies unfavorably to the left, suppressing the concentration of the imine/iminium intermediate available for reduction.

Caption: The reaction pathway for reductive amination.

Reagent Selection: A Strategy for Hindered Substrates

The success of this reaction hinges on the judicious choice of the reducing agent. The ideal reagent must selectively reduce the iminium ion at a much faster rate than it reduces the starting aldehyde.

| Reducing Agent | Advantages | Disadvantages & Causality | Suitability for this Topic |

| Sodium Borohydride (NaBH₄) | Inexpensive, powerful. | Non-selective: Readily reduces the starting aldehyde to benzyl alcohol, especially when imine formation is slow. This leads to significant byproduct formation and low yields of the desired amine.[5][6] | Poor |

| Sodium Cyanoborohydride (NaBH₃CN) | More selective for iminium ions over carbonyls at controlled pH (6-7).[7] | Highly Toxic: Generates toxic HCN gas under acidic conditions and can leave cyanide residues in the product.[8][9] Its reactivity can be sluggish for challenging substrates. | Moderate (Not Recommended) |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly Selective & Mild: Does not readily reduce aldehydes or ketones at room temperature.[4][10] Non-toxic byproducts. No strict pH control needed: The acetic acid byproduct can self-catalyze iminium ion formation.[7] | More expensive than NaBH₄. Can be moisture-sensitive. | Excellent (Recommended) |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Excellent for large-scale synthesis, high atom economy. | May reduce other functional groups (e.g., nitro, alkenes, alkynes). Requires specialized high-pressure equipment.[2] | Good (Alternative) |

Given this analysis, Sodium Triacetoxyborohydride (STAB) is the reagent of choice. Its steric bulk does not impede its ability to reduce the iminium ion, while its attenuated reactivity prevents unwanted reduction of the sterically shielded this compound.[4][9] The use of a non-protic solvent like 1,2-dichloroethane (DCE) is preferred as it solubilizes the reagents well and does not interfere with the reaction.[4][10]

Validated Protocol: Synthesis of N-(2,6-diethylbenzyl)anilines

This protocol is designed for a 1.0 mmol scale and can be adapted for various substituted anilines.

Materials and Equipment:

-

Reagents: this compound (≥97%), substituted aniline (≥98%), sodium triacetoxyborohydride (NaBH(OAc)₃, ≥97%), glacial acetic acid, 1,2-dichloroethane (DCE, anhydrous), ethyl acetate, saturated sodium bicarbonate (NaHCO₃) solution, brine, anhydrous magnesium sulfate (MgSO₄).

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen or argon inlet, rubber septa, syringes, TLC plates (silica gel 60 F₂₅₄), column chromatography setup.

Experimental Procedure:

Caption: Step-by-step experimental workflow for the synthesis.

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 1.0 eq). Add the desired aniline (1.1 mmol, 1.1 eq) followed by anhydrous 1,2-dichloroethane (5 mL).

-

Expert Insight: Using a slight excess of the amine can help drive the imine formation equilibrium forward. For particularly unreactive anilines, up to 1.5 equivalents may be beneficial.

-

-

Imine Formation: Stir the mixture at room temperature for 20-30 minutes.

-

Expert Insight: For weakly nucleophilic anilines (e.g., those with electron-withdrawing groups), the addition of glacial acetic acid (1.0 mmol, 1.0 eq) at this stage can act as a crucial catalyst to promote iminium ion formation.[4]

-

-

Reduction: Add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq) portion-wise over 5 minutes. A mild exotherm may be observed.

-

Causality: Portion-wise addition helps control the reaction rate and temperature. STAB is a moisture-sensitive solid and should be handled quickly.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or GC-MS. Reactions are typically complete within 3 to 24 hours, depending on the aniline's reactivity.

-

Workup: Once the reaction is complete, carefully quench the mixture by adding saturated sodium bicarbonate solution (10 mL). Stir vigorously for 15 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure secondary amine.

Expected Results & Substrate Scope

The electronic nature of the aniline substrate significantly impacts the reaction rate and yield.

| Aniline Substrate | Electronic Effect | Expected Reaction Time | Notes |

| 4-Methoxyaniline | Electron-Donating (Activating) | 3-6 hours | Increased nucleophilicity of the nitrogen leads to faster imine formation and higher yields. |